12-Hydroxypentadecanoic Acid: Structural Properties, Synthesis, and Bioactive Potential
12-Hydroxypentadecanoic Acid: Structural Properties, Synthesis, and Bioactive Potential
The following technical guide details the structure, properties, and applications of 12-Hydroxypentadecanoic acid, a rare bioactive lipid aglycone.
[1][2]
Executive Summary
12-Hydroxypentadecanoic acid (12-OH-C15:0) is a specific regioisomer of hydroxypentadecanoic acid, distinct from the more common
Unlike simple fatty acids, 12-OH-C15:0 possesses a chiral center at the C-12 position (typically S-configuration), making it a critical scaffold for the assembly of amphiphilic macrolides with potent multidrug resistance (MDR) reversal and cytotoxic activities. This guide explores its chemical architecture, isolation protocols, and synthetic utility.[1]
Chemical Structure & Physical Properties[3]
Molecular Architecture
The molecule consists of a 15-carbon saturated chain with a hydroxyl group positioned at C-12. This placement is chemically significant; it is an
| Feature | Specification |
| IUPAC Name | 12-Hydroxypentadecanoic acid |
| CAS Number | 215667-82-6 |
| Molecular Formula | |
| Molecular Weight | 258.40 g/mol |
| Chirality | (12S) [Natural Isomer] |
| LogP (Predicted) | ~4.78 (High Lipophilicity) |
| pKa (Predicted) | 4.78 ± 0.10 (Carboxyl group) |
| H-Bond Donors | 2 (Carboxyl -OH, C12 -OH) |
| H-Bond Acceptors | 3 |
Spectroscopic Signature (Diagnostic Signals)
Identification of 12-OH-C15:0 in complex mixtures (like hydrolyzed resins) relies on NMR characterization.
-
H NMR (500 MHz,
):-
3.60 ppm (m, 1H): Methine proton at C-12 (
-OH). This is the diagnostic signal for the secondary alcohol. -
2.30 ppm (t, 2H):
-methylene protons ( -COOH). -
0.90 ppm (t, 3H): Terminal methyl group (
).
-
3.60 ppm (m, 1H): Methine proton at C-12 (
-
C NMR:
- ~71.0 ppm: C-12 (attached to hydroxyl).
- ~178.0 ppm: Carbonyl carbon.
Biological Occurrence & Biosynthesis
12-Hydroxypentadecanoic acid is rarely found free in the cytoplasm. It functions as the lipid anchor (aglycone) for Jalapins and Convolvulins —ether-soluble resin glycosides used historically as purgatives and currently investigated for chemotherapy potentiation.
The Resin Glycoside Complex
In species like Operculina turpethum and Ipomoea batatas, the C-12 hydroxyl group is glycosylated with a polysaccharide chain (often rhamnose, glucose, or fucose). The carboxyl group often lactonizes with a hydroxyl on the sugar chain, forming a macrocyclic lactone .
Figure 1: Biosynthetic pathway of resin glycosides showing the central role of 12-hydroxypentadecanoic acid as the lipid anchor.
Experimental Protocols
Protocol A: Isolation from Plant Resin (Hydrolysis)
This protocol describes the extraction of the aglycone from Ipomoea or Operculina root resin. This is the primary method for obtaining the natural (S)-enantiomer.
Reagents:
-
Crude Resin Extract (Chloroform/Methanol fraction)
-
5% NaOH (aq) or KOH in Ethanol
-
Hydrochloric Acid (1N)
-
Diethyl Ether
-
Diazomethane (optional, for GC-MS analysis)
Workflow:
-
Alkaline Hydrolysis: Dissolve 1.0 g of crude resin glycoside fraction in 20 mL of 10% KOH in ethanol.
-
Reflux: Heat the mixture at reflux (80°C) for 4 hours. This cleaves the ester linkages (lactones) and glycosidic bonds are retained, but often vigorous acid hydrolysis is needed to liberate the free fatty acid.
-
Modification for Aglycone Isolation: To get the free acid (cleaving the sugar), perform Acid Hydrolysis . Dissolve resin in 10% HCl/MeOH and reflux for 4 hours.
-
-
Extraction: Cool the reaction mixture. Dilute with 20 mL water. Extract with Diethyl Ether (3 x 20 mL).
-
Note: The glycosides will remain in the aqueous phase; the fatty acid aglycone (12-OH-C15) will partition into the ether phase.
-
-
Purification: Wash the ether layer with brine, dry over anhydrous
, and concentrate under vacuum. -
Purification (Chromatography): Purify the residue via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient 8:2 to 6:4) to isolate pure 12-hydroxypentadecanoic acid as a waxy solid.
Protocol B: Analytical Verification (Mosher's Method)
To confirm the absolute configuration (S vs R) of the isolated lipid.
-
Derivatization: React 2 mg of the isolated 12-OH-C15:0 methyl ester with (R)-(-)- and (S)-(+)-
-methoxy- -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) in pyridine. -
NMR Analysis: Analyze the
NMR chemical shift differences ( ) of protons adjacent to the C-12 chiral center. -
Interpretation: A consistent pattern of positive and negative
values allows assignment of the C-12 configuration (typically S for Convolvulaceae resins).
Synthesis & Applications
Chemical Synthesis Strategy
Total synthesis is often required to access the unnatural (R)-isomer or to produce large quantities for material science (polyesters).
Retrosynthetic Analysis: The C15 backbone is typically constructed by coupling a C12 chiral fragment with a C3 fragment, or by Grignard addition to a chiral epoxide.
-
Step 1: Protection of
-bromo-alcohol or use of a chiral epoxide (e.g., (S)-1,2-epoxypentane). -
Step 2: Grignard reaction with a long-chain carboxyl-protected halide (e.g., 10-bromo-decanoic acid derivative).
-
Step 3: Deprotection to yield 12-hydroxypentadecanoic acid.
Industrial & Pharmaceutical Utility
| Application Domain | Mechanism/Utility |
| MDR Reversal | The amphiphilic nature of 12-OH-C15 glycosides allows them to interact with P-glycoprotein pumps in cancer cells, potentially reversing resistance to vinblastine/doxorubicin. |
| Biopolyesters | As a hydroxy fatty acid, it can undergo self-polycondensation to form poly(12-hydroxypentadecanoate), a biodegradable polyester with properties distinct from poly(12-hydroxystearate). |
| Surfactants | The free acid and its salts act as biosurfactants. The position of the hydroxyl group (mid-chain) confers different critical micelle concentration (CMC) properties compared to terminal HFAs. |
References
-
Ding, W., et al. (2012). "Resin glycosides from the aerial parts of Operculina turpethum."[2][3][4] Phytochemistry, 81, 165-174.[2][3]
-
Rosas-Ramírez, D., & Pereda-Miranda, R. (2013). "Resin Glycosides from the Yellow-Skinned Variety of Sweet Potato (Ipomoea batatas)."[4] Journal of Agricultural and Food Chemistry, 61(39).
-
Fan, B., et al. (2019). "Merremins A–G, Resin Glycosides from Merremia hederacea with Multidrug Resistance Reversal Activity." Journal of Natural Products, 82(6), 1599–1608.
-
ChemicalBook. "12-Hydroxypentadecanoic acid CAS 215667-82-6 Properties."
-
Venn-Watson, E., et al. (2020). "Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds." Nutrients, 12(10).[5] (Context on C15:0 backbone).
